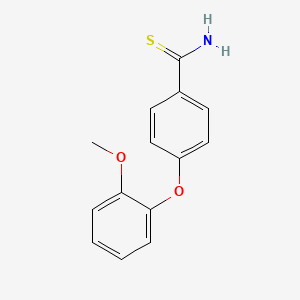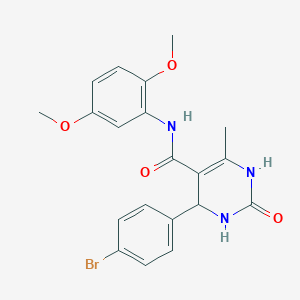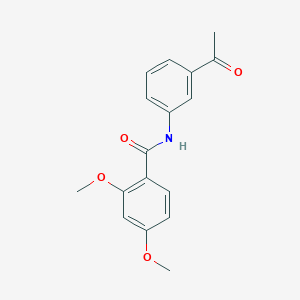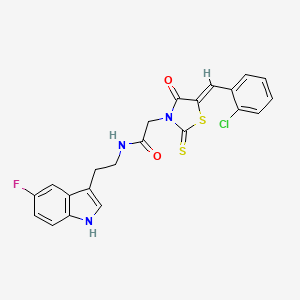
4-(2-Methoxyphenoxy)benzene-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-(2-Methoxyphenoxy)benzene-1-carbothioamide is a chemical of interest due to its structural features and potential applications. While the provided papers do not directly discuss this compound, they offer insights into related chemical structures and reactions that can be informative. For instance, the paper titled "4-Methoxybenzenecarbothioamide" describes a structurally similar compound, 4-Methoxybenzenecarbothioamide, which features a methoxy group and a carbothioamide group attached to a benzene ring. This compound forms dimers through intermolecular hydrogen bonds, which could suggest similar behavior in 4-(2-Methoxyphenoxy)benzene-1-carbothioamide.
Synthesis Analysis
The synthesis of related compounds often provides a foundation for the synthesis of new derivatives. Although the exact synthesis of 4-(2-Methoxyphenoxy)benzene-1-carbothioamide is not detailed in the provided papers, the synthesis of a related compound, 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one, is described in the first paper . This synthesis involves starting from benzaldehyde and achieving a 60% overall yield. Such methodologies could potentially be adapted for the synthesis of 4-(2-Methoxyphenoxy)benzene-1-carbothioamide by considering the functional groups and the core structure of the target molecule.
Molecular Structure Analysis
The molecular structure of 4-Methoxybenzenecarbothioamide provides valuable insights into the possible conformation of 4-(2-Methoxyphenoxy)benzene-1-carbothioamide . The asymmetric unit of the title compound contains two independent molecules with methoxy groups in opposite orientations. The carbothioamide groups are tilted relative to the benzene rings, indicating that the molecule may have a non-planar structure. This information can be extrapolated to hypothesize about the molecular conformation of 4-(2-Methoxyphenoxy)benzene-1-carbothioamide, which may also exhibit a similar tilt due to the presence of the carbothioamide group.
Chemical Reactions Analysis
The chemical reactions of related compounds can shed light on the reactivity of 4-(2-Methoxyphenoxy)benzene-1-carbothioamide. The first paper discusses photochemical and acid-catalyzed rearrangements of a cyclohexadienone derivative, leading to various products. These reactions involve photorearrangement and protiodesilylative rearrangements. While these specific reactions may not directly apply to 4-(2-Methoxyphenoxy)benzene-1-carbothioamide, they highlight the potential for photochemical behavior and rearrangements in the presence of acid catalysts, which could be relevant for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Methoxybenzenecarbothioamide are described in the second paper . The compound forms dimers and chains in the crystal structure through hydrogen bonding, which could influence its melting point, solubility, and other physical properties. These properties are crucial for understanding the behavior of the compound in different environments and can be used to predict the properties of 4-(2-Methoxyphenoxy)benzene-1-carbothioamide, considering the similarities in their molecular structures.
Aplicaciones Científicas De Investigación
Molecular Structure and Hydrogen Bonding : The asymmetric unit of the title compound contains two independent molecules with the methoxy groups oriented in opposite conformations. The molecules form dimers via intermolecular N—H⋯S hydrogen bonds, resulting in eight-membered rings. These dimers are linked by C—H⋯O hydrogen bonds into chains along the c-axis, which interact through intermolecular N—H⋯S hydrogen bonds, generating eight-membered rings of a different motif (Ali, Hameed, Luqman, Akhtar, & Parvez, 2010).
Anticancer and Antioxidant Potential : Benzene sulfonamide derivatives, including 4-(2-Methoxyphenoxy)benzene-1-carbothioamide, have been explored for their potential use as anticancer agents. Two derivatives showed potent anticancer effects against MCF-7 breast carcinoma cell lines and were characterized using spectral techniques. Molecular docking studies were used to analyze their binding energy for the nonbonding interactions against human breast cancer cells (Mohamed, Abdelgawad, Hegab, Hamza, Nagdy, Ahmed, Ahmed, & Ghoneim, 2022).
Chemical Synthesis and Reactions : Studies have been conducted on the preparation and reaction processes involving 4-(2-Methoxyphenoxy)benzene-1-carbothioamide and related compounds. These include various synthesis methods and understanding the reaction mechanisms in different conditions (Buck & Song, 2005).
Dipole Moments and Molecular Conformations : Research on arenecarbothioamides, which includes compounds like 4-(2-Methoxyphenoxy)benzene-1-carbothioamide, has focused on measuring their electric dipole moments in solution and analyzing these data in terms of molecular solute conformations (Pappalardo & Gruttadauria, 1974).
Propiedades
IUPAC Name |
4-(2-methoxyphenoxy)benzenecarbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-16-12-4-2-3-5-13(12)17-11-8-6-10(7-9-11)14(15)18/h2-9H,1H3,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCNACOAZUKIPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyphenoxy)benzene-1-carbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-dichloro-N-[4-[4-[(2,5-dichlorobenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide](/img/structure/B2504511.png)




![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2504518.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea](/img/structure/B2504519.png)

![N-[6-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-yl]oxirane-2-carboxamide](/img/structure/B2504523.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/no-structure.png)

